N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene and benzofuran derivatives, which undergo a series of reactions such as acylation, amination, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyrazinecarboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)nicotinamide
Uniqueness
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both benzothiophene and benzofuran moieties in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-10-7-8-14-13(9-10)11(2)17(25-14)19(24)22-20-16(18(21)23)12-5-3-4-6-15(12)26-20/h7-9H,3-6H2,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXISCXHQYKESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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